molecular formula C6H14O4<br>C6H14O4<br>HOCH2(CH2CH2O)2CH2OH B1682541 Triethylene glycol CAS No. 112-27-6

Triethylene glycol

Cat. No. B1682541
M. Wt: 150.17 g/mol
InChI Key: ZIBGPFATKBEMQZ-UHFFFAOYSA-N
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Patent
US07169889B1

Procedure details

Insulin (1.503 g, 0.26 mmoles) was weighed in a round bottom flask equipped with a stir bar. While stirring, DMSO (5 ml) was carefully added and allowed to stir until dissolved. Triethylamine (2.08 mmoles) was added and stirred for 10 minutes. Activated oleate triethylene glycol in minimum amount of DMSO (2 ml) was added carefully all at once and stirred for 3 h at room temperature. The reaction was monitored via HPLC every 30 mins. The conjugate was purified using a preparative HPLC.
Quantity
2.08 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([OH:17])[CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16].C(O)(=O)CCCCCCC/C=C\CCCCCCCC>CS(C)=O>[CH2:8]([OH:17])[CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.08 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCOCCO)O.C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insulin (1.503 g, 0.26 mmoles) was weighed in a round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
STIRRING
Type
STIRRING
Details
to stir
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The conjugate was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(COCCOCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169889B1

Procedure details

Insulin (1.503 g, 0.26 mmoles) was weighed in a round bottom flask equipped with a stir bar. While stirring, DMSO (5 ml) was carefully added and allowed to stir until dissolved. Triethylamine (2.08 mmoles) was added and stirred for 10 minutes. Activated oleate triethylene glycol in minimum amount of DMSO (2 ml) was added carefully all at once and stirred for 3 h at room temperature. The reaction was monitored via HPLC every 30 mins. The conjugate was purified using a preparative HPLC.
Quantity
2.08 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([OH:17])[CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16].C(O)(=O)CCCCCCC/C=C\CCCCCCCC>CS(C)=O>[CH2:8]([OH:17])[CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.08 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCOCCO)O.C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insulin (1.503 g, 0.26 mmoles) was weighed in a round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
STIRRING
Type
STIRRING
Details
to stir
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The conjugate was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(COCCOCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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